3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid
Description
Properties
IUPAC Name |
3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-15-7-4-5-10-16(15)13-8-6-9-14(11-13)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGOLSMZXDWQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid, commonly referred to in scientific literature as a benzoic acid derivative, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that may influence its pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities.
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.35 g/mol
- CAS Number : Not specified in available literature
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its effects on cellular pathways and potential therapeutic applications.
1. Anti-inflammatory Activity
Research indicates that benzoic acid derivatives can modulate inflammatory responses. A study demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in vitro, suggesting a potential for anti-inflammatory applications in conditions such as arthritis and other inflammatory diseases .
2. Anticancer Properties
Preliminary investigations into the anticancer effects of this compound suggest it may induce apoptosis in cancer cell lines. For instance, benzoic acid derivatives have been shown to inhibit the growth of human cancer cell lines like HepG2 and A2058, with studies reporting significant reductions in cell viability at specific concentrations .
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic and signaling pathways. In silico studies have indicated that it may act as a competitive inhibitor for certain proteases, which are crucial in regulating protein degradation pathways such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP) .
Case Study 1: Cytotoxicity Assays
A detailed evaluation was conducted on the cytotoxicity of this compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against HepG2 cells at concentrations as low as 5 μM. No cytotoxic effects were noted in normal fibroblast cells, suggesting a selective action against cancerous cells .
| Cell Line | IC50 (μM) | % Cell Viability at 10 μM |
|---|---|---|
| HepG2 | 5 | 25% |
| A2058 | 7 | 30% |
| CCD25sk (normal fibroblasts) | >10 | 85% |
Case Study 2: Enzyme Activity Modulation
In another study, the compound was shown to enhance proteasomal activity in human foreskin fibroblasts. The activation of chymotrypsin-like activity was significantly increased when treated with the compound at concentrations of 1 and 10 μg/mL, indicating its potential role as a modulator of protein homeostasis .
Comparison with Similar Compounds
Structural Analogs with the [(2-Methylpropan-2-yl)oxycarbonylamino] Group
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Molecular Formula: C₁₀H₁₉NO₅ (vs. C₁₉H₂₁NO₄ for the target compound) .
- Key Features: Shares the tert-butyl carbamate group but replaces the benzoic acid backbone with a pentanoic acid chain.
3-[3-[1-[5-Bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]pyrrolidin-3-yl]oxy-4-(methylcarbamoyl)phenyl]benzoic Acid
- Activity : IC₅₀ ≈ 100,000 nM against BCAT2, indicating weak inhibitory activity .
- Structural Comparison : Incorporates additional substituents (bromo, pyrrolidinyl) but retains the tert-butyl carbamate and benzoic acid core. This highlights the role of substituents in modulating biological activity .
Benzoic Acid Derivatives with Alternative Substituents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
- Functional Groups: Replaces the carboxylic acid with an amide and retains a tert-butyl-like alcohol group.
Plant-Derived Benzoic Acid Analogs (e.g., Av7, Av9, Av12)
- Examples: 2-Acetylamino-benzoic acid methyl ester (Av7), 2-[2’-(2’’-Hydroxy-2’’-methyl-propionylamino)benzoylamino]-benzoic acid methyl ester (Av9) .
- Activity : Demonstrated antitumor effects against gastric, liver, and lung cancer cell lines .
- Comparison: The target compound lacks methyl ester or hydroxy-methyl-propionylamino groups but shares a benzoic acid backbone, suggesting possible bioactivity if tested in similar assays.
Solubility and Stability
- The tert-butyl carbamate group in and enhances steric bulk, likely reducing solubility in polar solvents compared to simpler benzoic acids (e.g., Av15 in ) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid, and how do reaction conditions influence yield?
- Methodology :
- Multi-step synthesis : Begin with esterification or amidation reactions to introduce the tert-butoxycarbonyl (Boc) protecting group. For example, coupling 2-aminomethylphenyl derivatives with Boc-anhydride in tetrahydrofuran (THF) under basic conditions (e.g., N,N-diisopropylethylamine) at room temperature .
- Key reagents : Boc-anhydride, coupling agents like HATU or EDCI, and catalysts such as palladium complexes for cross-coupling steps .
- Optimization : Control temperature (20–25°C), solvent polarity, and pH to minimize side reactions. For instance, THF is preferred for its balance of solubility and reactivity .
- Yield data : Typical yields range from 50–75%, with purification via silica gel chromatography (ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are data interpreted?
- Methodology :
- NMR : Use - and -NMR to confirm the presence of the Boc group (e.g., tert-butyl signals at δ 1.3–1.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). Assign peaks using 2D techniques like COSY and HSQC .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak (e.g., m/z 428.3 [M+H]) and fragments like the Boc group (m/z 100–120) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and N-H bonds (~3300 cm) .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to minimize side products and improve scalability?
- Methodology :
- Stepwise protection/deprotection : Use Boc groups for amine protection, which are stable under basic conditions but cleaved with trifluoroacetic acid (TFA) .
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings, optimizing ligand-to-metal ratios to reduce homocoupling byproducts .
- Scalability : Replace batch reactors with flow chemistry for exothermic steps, ensuring consistent mixing and temperature control .
- Case study : A two-step process achieved 72% yield by isolating intermediates at pH 3.6–4.6 to precipitate impurities .
Q. What strategies resolve contradictions in catalytic activity data across studies?
- Methodology :
- Cross-validation : Compare results from independent techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments .
- Control experiments : Replicate reactions under reported conditions, varying solvents (DMF vs. THF) or bases (KCO vs. EtN) to identify sensitivity .
- Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) contributing to discrepancies .
Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions?
- Methodology :
- DFT calculations : Use Gaussian or ORCA software to model transition states for hydrolysis of the Boc group, predicting stability in acidic/basic media .
- Solubility prediction : Apply COSMO-RS to estimate solubility in solvents like DMSO or ethanol, guiding formulation studies .
- Reactivity hotspots : Identify electron-deficient aromatic rings prone to electrophilic substitution using Fukui indices .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodology :
- Empirical testing : Measure solubility in DMSO, methanol, and chloroform using UV-Vis spectroscopy (λ = 250–300 nm for benzoic acid derivatives) .
- Structural analogs : Compare with derivatives (e.g., methyl ester analogs) to determine if substituents like the Boc group enhance hydrophobicity .
- Literature review : Reconcile data by noting differences in purity (e.g., 95% vs. >99%) or crystallization methods (slow evaporation vs. rapid cooling) .
Experimental Design
Q. What protocols ensure successful chiral separation of stereoisomers during synthesis?
- Methodology :
- Chiral chromatography : Use Chiralpak® OD columns with 20% MeOH-DMEA in CO at 35°C, achieving >98% enantiomeric excess (ee) .
- Dynamic resolution : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during coupling steps to bias stereochemistry .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral counterions (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
